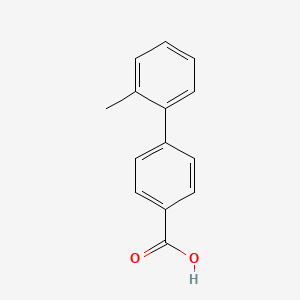

4-(2-methylphenyl)benzoic Acid

CAS No.: 5748-43-6

Cat. No.: VC2425873

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5748-43-6 |

|---|---|

| Molecular Formula | C14H12O2 |

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | 4-(2-methylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9H,1H3,(H,15,16) |

| Standard InChI Key | NDNIPPKLIDCYGD-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

4-(2-methylphenyl)benzoic acid belongs to the class of biphenyl carboxylic acids, featuring a carboxylic acid group attached to a biphenyl system with methyl substitution. The compound consists of two benzene rings connected by a single bond, with a methyl group at the 2-position of one ring and a carboxylic acid group at the 4-position of the other ring. This specific arrangement of functional groups gives the compound its distinctive chemical behavior and reactivity patterns in various chemical transformations.

Nomenclature and Identification

The compound has several systematic and common names used in scientific literature and commercial contexts. The following table presents the key identifiers for this compound:

| Parameter | Value |

|---|---|

| Systematic Name | 4-(2-methylphenyl)benzoic acid |

| Alternative Name | 2'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

| CAS Registry Number | 5748-43-6 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.244 g/mol |

Physicochemical Properties

Understanding the physicochemical properties of 4-(2-methylphenyl)benzoic acid is crucial for predicting its behavior in various chemical reactions and determining appropriate handling procedures. These properties also influence its potential applications in different fields of chemistry.

Physical Characteristics

The compound exists as a solid at room temperature with specific physical parameters that differentiate it from related biphenyl derivatives:

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Density | 1.156 g/cm³ |

| Boiling Point | 364.2°C at 760 mmHg |

| Flash Point | 169°C |

| Melting Point | Not available in literature |

Chemical Properties

As a carboxylic acid with a biphenyl backbone, 4-(2-methylphenyl)benzoic acid exhibits characteristic chemical properties associated with the carboxyl functional group. The compound can undergo typical carboxylic acid reactions, including esterification, amidation, and reduction. The biphenyl system with methyl substitution contributes to its reactivity profile, influencing both electronic and steric factors in chemical transformations .

Applications in Chemical Research

4-(2-methylphenyl)benzoic acid has several potential applications in chemical research and development, primarily serving as:

Building Block in Organic Synthesis

The compound can function as a valuable building block for the synthesis of more complex organic molecules, particularly those requiring a biphenyl scaffold with carboxylic acid functionality. Its structural features make it suitable for further derivatization to create compounds with potential applications in medicinal chemistry, materials science, and other fields requiring aromatic carboxylic acids .

Comparative Analysis with Related Compounds

Understanding the relationship between 4-(2-methylphenyl)benzoic acid and structurally similar compounds provides context for its chemical behavior and potential applications.

Structural Analogs

Several compounds share structural similarities with 4-(2-methylphenyl)benzoic acid but differ in specific substitution patterns or functional groups:

| Compound | Difference from 4-(2-methylphenyl)benzoic acid |

|---|---|

| 2-(4-methylphenyl)benzoic acid | Position isomer with carboxylic acid and methyl groups in different positions |

| 2-chloro-4-(2-methylphenyl)benzoic acid | Contains an additional chlorine atom |

| 2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | Contains a sulfonamide group instead of a direct biphenyl linkage |

These structural analogs often exhibit different physical properties and chemical reactivities due to the variation in substitution patterns, which can affect electronic distribution, steric hindrance, and intermolecular interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume